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Introduction
Gaucher disease is an autosomal recessive lysosomal storage disorder characterized by a

deficiency of the enzyme acid β-glucosidase, also known as glucocerebrosidase (GCase).[1][2]

This enzymatic defect leads to the progressive accumulation of its substrate, glucocerebroside

(also known as glucosylceramide), primarily within the lysosomes of macrophages.[1][3][4]

These lipid-engorged macrophages, termed "Gaucher cells," infiltrate various organs, leading

to a multisystemic pathology that includes hepatosplenomegaly, anemia, thrombocytopenia,

and skeletal disease.[5][6][7]

Alglucerase (Ceredase®), a mannose-terminated form of human placental

glucocerebrosidase, was the first enzyme replacement therapy (ERT) approved by the U.S.

Food and Drug Administration (FDA) in 1991 for the treatment of Type 1 Gaucher disease.[3][8]

It was developed to supplement the deficient enzyme, thereby reducing the accumulation of

glucocerebroside and ameliorating the clinical manifestations of the disease.[5] Although now

largely replaced by recombinant forms like imiglucerase, the study of alglucerase laid the

foundational principles for ERT in lysosomal storage disorders.[8][9] This guide provides a

detailed technical overview of the mechanism, efficacy, and experimental evaluation of

alglucerase's effect on glucocerebroside accumulation.
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Mechanism of Action
Alglucerase functions by directly addressing the enzymatic deficiency in Gaucher disease.

The enzyme catalyzes the hydrolysis of glucocerebroside into glucose and ceramide, which are

then available for normal cellular metabolic pathways.[2][10]

The native glucocerebrosidase enzyme is targeted to lysosomes. Alglucerase was prepared

from human placental tissue and biochemically modified to expose terminal mannose residues

on its oligosaccharide chains.[5][8] This modification is critical for its therapeutic efficacy, as it

facilitates targeted delivery to macrophages, the primary site of glucocerebroside accumulation.

These cells express high-affinity mannose receptors on their surface that recognize and

internalize the mannose-terminated alglucerase via endocytosis.[11][12] Following

internalization, alglucerase is trafficked to the lysosomes, where it becomes active in the acidic

environment and degrades the stored glucocerebroside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.ninds.nih.gov/about-ninds/what-we-do/impact/ninds-contributions-approved-therapies/alglucerase-injection-ceredaser-gaucher-disease
https://www.ninds.nih.gov/about-ninds/what-we-do/impact/ninds-contributions-approved-therapies/alglucerase-injection-ceredaser-gaucher-disease
https://www.researchgate.net/figure/Data-suggesting-selective-advantage-by-glucocerebroside-in-Gaucher-disease_tbl1_26294374
https://pubmed.ncbi.nlm.nih.gov/1379912/
https://pubmed.ncbi.nlm.nih.gov/1379912/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5072572/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5072572/
https://pro.campus.sanofi/us/products/cerezyme/mechanism-of-action
https://en.wikipedia.org/wiki/Alglucerase
http://mcgs.bcbsfl.com/MCG?mcgId=09-J0000-41&pv=false
https://www.pediatriconcall.com/drugs/aglucerase/231
https://www.pediatriconcall.com/drugs/aglucerase/231
https://pubmed.ncbi.nlm.nih.gov/8529110/
https://pubmed.ncbi.nlm.nih.gov/8529110/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-imiglucerase
https://www.benchchem.com/product/b1176519#alglucerase-s-effect-on-glucocerebroside-accumulation
https://www.benchchem.com/product/b1176519#alglucerase-s-effect-on-glucocerebroside-accumulation
https://www.benchchem.com/product/b1176519#alglucerase-s-effect-on-glucocerebroside-accumulation
https://www.benchchem.com/product/b1176519#alglucerase-s-effect-on-glucocerebroside-accumulation
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1176519?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

